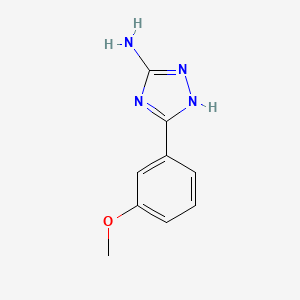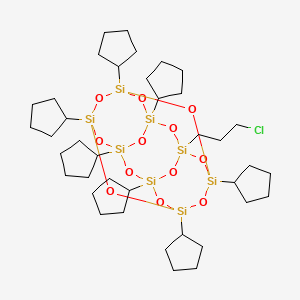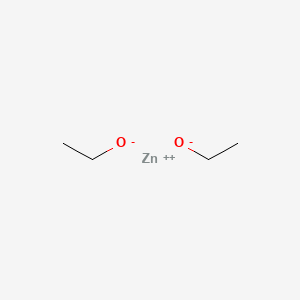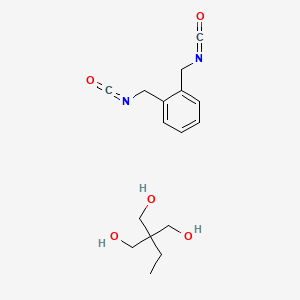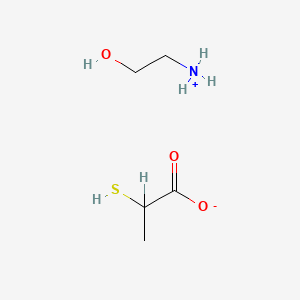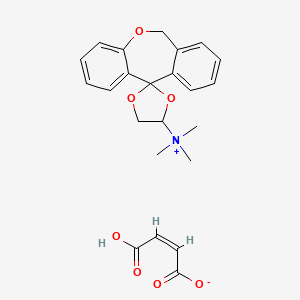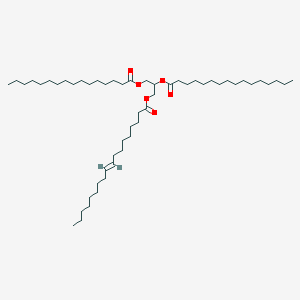
2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate
Descripción general
Descripción
1,2-Dipalmitoil-3-Elaidoil-rac-glicerol: es un triacilglicerol que contiene ácido palmítico en las posiciones sn-1 y sn-2 y ácido elaídico en la posición sn-3 . Este compuesto se utiliza a menudo como un estándar para la identificación de triacilgliceroles en varios aceites, como el aceite de colza y el aceite de palma .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1,2-Dipalmitoil-3-Elaidoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido palmítico y ácido elaídico con glicerol. La reacción típicamente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa .
Métodos de producción industrial: En entornos industriales, la producción de 1,2-Dipalmitoil-3-Elaidoil-rac-glicerol involucra el uso de ácido palmítico y ácido elaídico de alta pureza. El proceso incluye:
Esterificación: Combinación de ácido palmítico y ácido elaídico con glicerol en presencia de un catalizador.
Purificación: El producto resultante se purifica utilizando técnicas como la destilación o la cromatografía para lograr el nivel de pureza deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1,2-Dipalmitoil-3-Elaidoil-rac-glicerol experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de ácidos grasos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Productos principales:
Oxidación: Produce ácidos grasos oxidados.
Hidrólisis: Produce ácido palmítico, ácido elaídico y glicerol.
Aplicaciones Científicas De Investigación
El 1,2-Dipalmitoil-3-Elaidoil-rac-glicerol tiene varias aplicaciones de investigación científica:
Bioquímica de lípidos: Se utiliza como un estándar para la identificación y cuantificación de triacilgliceroles en la investigación de lípidos.
Industria alimentaria: Se emplea en el análisis de grasas y aceites para determinar su composición y calidad.
Desarrollo farmacéutico: Se investiga por su posible papel en sistemas y formulaciones de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción del 1,2-Dipalmitoil-3-Elaidoil-rac-glicerol involucra su interacción con las membranas lipídicas y las enzimas. El compuesto se puede incorporar en bicapas lipídicas, afectando la fluidez y permeabilidad de la membrana. Además, puede servir como sustrato para lipasas, que hidrolizan los enlaces éster para liberar ácidos grasos y glicerol .
Comparación Con Compuestos Similares
Compuestos similares:
1,2-Dipalmitoil-3-Oleoil-rac-glicerol: Contiene ácido oleico en lugar de ácido elaídico en la posición sn-3.
1,2-Dipalmitoil-3-Linoelaidoil-rac-glicerol: Contiene ácido linoelaídico en la posición sn-3.
1,2-Dipalmitoil-rac-glicerol: Contiene solo ácido palmítico en las tres posiciones.
Singularidad: El 1,2-Dipalmitoil-3-Elaidoil-rac-glicerol es único debido a la presencia de ácido elaídico, un ácido graso trans, en la posición sn-3. Esta característica estructural influye en sus propiedades físicas y químicas, lo que lo diferencia de otros triacilgliceroles .
Propiedades
Número CAS |
37179-82-1 |
|---|---|
Fórmula molecular |
C53H100O6 |
Peso molecular |
833.4 g/mol |
Nombre IUPAC |
2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ |
Clave InChI |
YHMDGPZOSGBQRH-OCEACIFDSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
melting_point |
34.5 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




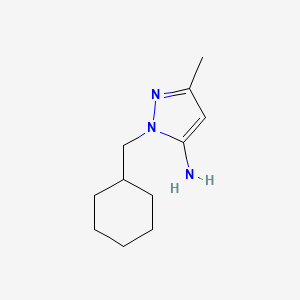
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)


